molecular formula C8H9NO3 B1585895 methyl 4-acetyl-1H-pyrrole-2-carboxylate CAS No. 40611-82-3

methyl 4-acetyl-1H-pyrrole-2-carboxylate

Cat. No.: B1585895
CAS No.: 40611-82-3
M. Wt: 167.16 g/mol
InChI Key: PHZUPQKYQRXDBE-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of an acetyl group at the fourth position and a carboxylate ester group at the second position of the pyrrole ring. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-acetyl-1H-pyrrole-2-carboxylate typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the condensation of 4-acetyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction proceeds through esterification, forming the desired methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity. The use of catalysts, such as acidic resins, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles, such as halogens or alkyl groups, using reagents like N-bromosuccinimide or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: N-bromosuccinimide in carbon tetrachloride under UV light.

Major Products Formed:

    Oxidation: 4-acetyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate.

    Substitution: 4-bromo-1H-pyrrole-2-carboxylate.

Scientific Research Applications

Methyl 4-acetyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of dyes, pigments, and polymers, enhancing the properties of these materials.

Mechanism of Action

The mechanism of action of methyl 4-acetyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds or covalent interactions with active sites, modulating the activity of the target molecule. The pyrrole ring’s aromatic nature allows for π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    Methyl 1H-pyrrole-2-carboxylate: Lacks the acetyl group, making it less reactive in certain chemical transformations.

    4-acetyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.

    1-methyl-1H-pyrrole-2-carboxylate: Has a methyl group on the nitrogen atom, altering its electronic properties and reactivity.

Uniqueness: Methyl 4-acetyl-1H-pyrrole-2-carboxylate is unique due to the presence of both an acetyl group and a carboxylate ester group, providing a balance of reactivity and stability. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

methyl 4-acetyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5(10)6-3-7(9-4-6)8(11)12-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZUPQKYQRXDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377641
Record name methyl 4-acetyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40611-82-3
Record name methyl 4-acetyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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